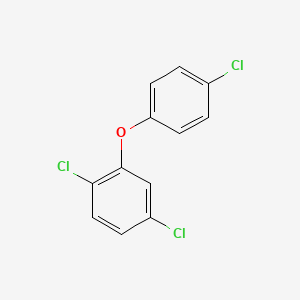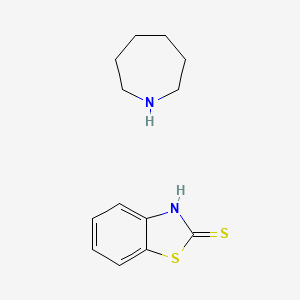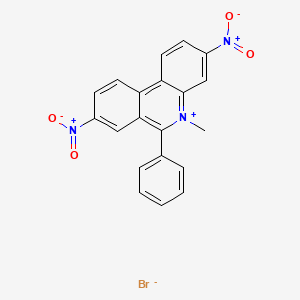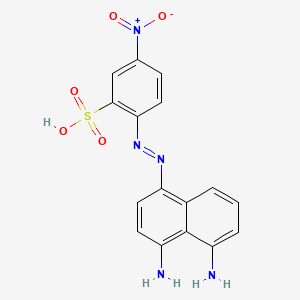
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.30128 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an acetate group. It is commonly used in various industrial and scientific applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is subjected to a series of reactions to introduce the necessary functional groups.
Reaction Conditions: The hydroxyl group is introduced through a hydroboration-oxidation reaction, followed by the addition of a methyl group via a Friedel-Crafts alkylation.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
Applications De Recherche Scientifique
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond can be compared with other similar compounds, such as:
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate: This compound has a similar structure but differs in the position of the double bond and functional groups.
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, propionate: This compound has a propionate group instead of an acetate group, which affects its chemical properties and reactivity.
The uniqueness of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
93384-76-0 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
acetic acid;3-methyl-6-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)6-10(9)11;1-2(3)4/h6-9,11H,4-5H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
SGUVYAVEVCADLG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=C1)O)C(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


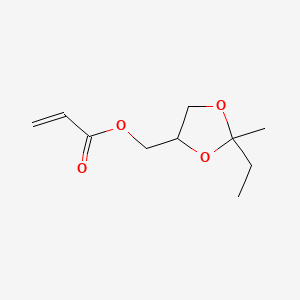
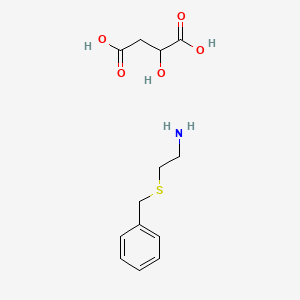

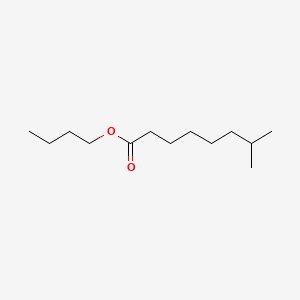
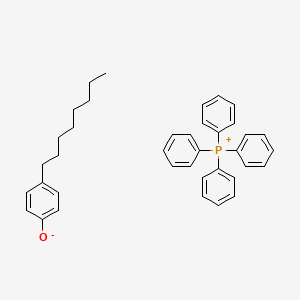
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

